(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20FNO2S2 and its molecular weight is 329.45. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Fluorination
One significant application of compounds related to (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is in electrophilic fluorination. This process involves the introduction of fluorine atoms into organic compounds, which is a key step in the synthesis of various pharmaceuticals and agrochemicals. For instance, 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, which share a structural resemblance, have been effective for fluorinating a wide array of organic substrates with good yields and regioselectivity under mild conditions (G. Lal, 1993).
Synthesis of Organic Structures
Compounds related to this compound are also pivotal in the synthesis of various organic structures. An example includes the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), which acts as a surrogate for gaseous sulfur dioxide in reactions with organic substrates. These reactions result in the formation of diverse complex structures such as metal sulfinates, sulfonyl fluorides, and sulfonamides (Mehri Seyed Hashtroudi et al., 2022).
Molecular Imaging and Drug Design
In the realm of molecular imaging and drug design, derivatives of this compound are valuable. For example, compounds such as PR04.MZ and LBT999, derived from the bicyclic structure, have been used as selective dopamine reuptake inhibitors in brain imaging agents. Their synthesis and application in positron emission tomography (PET) imaging highlight the compound's significance in neuropharmacology and diagnostic medicine (P. Riss & F. Roesch, 2009).
Asymmetric Synthesis
Furthermore, bicyclic structures akin to this compound are employed in asymmetric synthesis. Such compounds serve as efficient chiral auxiliaries in Michael-type reactions, which are fundamental in the synthesis of a wide variety of chiral molecules. This application is crucial in the development of pharmaceuticals where the stereochemistry of the active ingredient is critical (J. Martens & S. Lübben, 1991).
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S2/c1-10-7-11(16)3-6-15(10)21(18,19)17-12-4-5-13(17)9-14(8-12)20-2/h3,6-7,12-14H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGKIUALJUCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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